molecular formula C14H23NO4S B2841703 N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide CAS No. 1912915-17-3

N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide

Cat. No. B2841703
CAS RN: 1912915-17-3
M. Wt: 301.4
InChI Key: LWBIYRQWHFTSCM-UHFFFAOYSA-N
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Description

N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide, also known as HET0016, is a selective and potent inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis. 20-HETE is a bioactive lipid that plays a crucial role in regulating renal and cardiovascular function, inflammation, and angiogenesis. HET0016 has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, cancer, and ischemia-reperfusion injury.

Mechanism of Action

N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide inhibits 20-HETE synthesis by selectively targeting the enzyme cytochrome P450 4A (CYP4A), which is responsible for the conversion of arachidonic acid to 20-HETE. N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide binds to the heme moiety of CYP4A, thereby preventing its interaction with arachidonic acid and inhibiting 20-HETE synthesis.
Biochemical and Physiological Effects
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide has been shown to have a range of biochemical and physiological effects. Inhibition of 20-HETE synthesis by N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide leads to a reduction in blood pressure, as 20-HETE is a potent vasoconstrictor. N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide also reduces renal vasoconstriction, which may have implications for the treatment of renal disease. In addition, N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide has been shown to inhibit angiogenesis, which is important for the development of tumors and other diseases.

Advantages and Limitations for Lab Experiments

N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide has several advantages for lab experiments. It is a selective and potent inhibitor of 20-HETE synthesis, which allows for the specific targeting of this pathway. N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide has also been extensively studied, and its effects are well-characterized. However, there are some limitations to the use of N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide in lab experiments. It has been shown to have off-target effects on other cytochrome P450 enzymes, which may complicate interpretation of results. In addition, N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide has poor solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide and its potential therapeutic applications. One area of interest is the use of N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide in the treatment of hypertension, as inhibition of 20-HETE synthesis has been shown to reduce blood pressure in animal models. Another area of interest is the use of N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide in cancer therapy, as 20-HETE has been implicated in promoting tumor growth and metastasis. Further research is also needed to better understand the potential off-target effects of N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide and to develop more effective formulations for use in experimental settings.

Synthesis Methods

N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide can be synthesized using a multistep procedure involving the reaction of 2-phenylacetonitrile with diethyl malonate, followed by hydrolysis and condensation with 2-bromo-4-methoxy-2-methylbutane. The resulting intermediate is then treated with sodium sulfite and chlorosulfonic acid to yield the final product.

Scientific Research Applications

N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide has been widely used in scientific research to investigate the role of 20-HETE in various physiological and pathological processes. It has been shown to inhibit 20-HETE synthesis in vitro and in vivo, leading to a reduction in blood pressure, renal vasoconstriction, and angiogenesis. N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide has also been studied for its potential anti-cancer effects, as 20-HETE has been implicated in promoting tumor growth and metastasis.

properties

IUPAC Name

N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4S/c1-14(16,9-10-19-2)12-15-20(17,18)11-8-13-6-4-3-5-7-13/h3-7,15-16H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBIYRQWHFTSCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)(CNS(=O)(=O)CCC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide

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